2-Pyridinemethanethiol
CAS No.: 2044-73-7
Cat. No.: VC3705589
Molecular Formula: C6H7NS
Molecular Weight: 125.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2044-73-7 |
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Molecular Formula | C6H7NS |
Molecular Weight | 125.19 g/mol |
IUPAC Name | pyridin-2-ylmethanethiol |
Standard InChI | InChI=1S/C6H7NS/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2 |
Standard InChI Key | SJIIDWBFRZACDQ-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CS |
Canonical SMILES | C1=CC=NC(=C1)CS |
Introduction
Structural Characteristics and Identification
Molecular Structure
2-Pyridinemethanethiol consists of a pyridine ring with a methanethiol (-CH2SH) group at position 2. This structure is distinct from 2-pyridinethione (also known as 2-mercaptopyridine), which has the thiol/thione group directly attached to the pyridine ring at position 2. The molecular formula of 2-pyridinemethanethiol would be C6H7NS, compared to C5H5NS for 2-pyridinethione .
Structural Comparison with Related Compounds
The related compound 2-pyridinethione (CAS No. 2637-34-5) has numerous synonyms including pyridine-2-thiol, 2-mercaptopyridine, 2-thiopyridone, and pyridine-2(1H)-thione . The key structural difference between these compounds is the presence of a methylene (-CH2-) spacer in 2-pyridinemethanethiol that separates the pyridine ring from the thiol group.
Table 1: Structural Comparison of 2-Pyridinemethanethiol and 2-Pyridinethione
Physical and Chemical Properties
Physical Properties
Property | Value |
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Melting Point | 127-130 °C(lit.) |
Boiling Point | 184.9±23.0 °C(Predicted) |
Density | 1.161 (estimate) |
Refractive Index | 1.5605 (estimate) |
Flash Point | 125°C |
Form | Crystalline Powder |
Color | Yellow to brownish |
Water Solubility | 50 g/L (20 °C) |
LogP | -0.130 |
The presence of a methylene spacer in 2-pyridinemethanethiol would likely alter these properties, potentially resulting in different melting and boiling points, solubility characteristics, and physical appearance compared to 2-pyridinethione .
Chemical Reactivity
The related compound 2-pyridinethione exhibits several important chemical properties that may inform our understanding of 2-pyridinemethanethiol:
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It is air sensitive, indicating potential oxidative reactivity of the thiol group .
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It remains stable but is incompatible with strong bases and strong oxidizing agents .
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It shows slight solubility in chloroform, methanol, and dimethyl sulfoxide .
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It has pK values of pK1:-1.07(+1) and pK2:10.00(0) at 20°C .
The methylene spacer in 2-pyridinemethanethiol would likely modify these properties by:
Spectroscopic Characterization
NMR Spectroscopic Analysis
For related compounds, NMR spectroscopy provides valuable structural information. The NMR data for mercaptopyridine (2g) is reported as:
1H NMR (400 MHz, DMSO-d6): δ 13.46 (br s, 1H), 7.60-7.65 (m, 1H), 7.38-7.42 (m, 1H), 7.25-7.30 (m, 1H), 6.72-6.76 (m, 1H) .
13C NMR (100 MHz, DMSO-d6): δ 177.7, 137.9, 137.5, 133.0, 112.8 .
For 2-pyridinemethanethiol, we would expect additional signals in both the 1H and 13C NMR spectra corresponding to the methylene group. The methylene protons would likely appear as a singlet or doublet in the 1H NMR spectrum at approximately 3.5-4.5 ppm, while the methylene carbon would likely appear in the 13C NMR spectrum at approximately 25-35 ppm.
Synthesis and Purification Methods
Purification Strategies
For the related compound 2-pyridinethione, the following purification method is described:
"If impure, dissolve in CHCl3, wash with dilute AcOH, H2O, dry (MgSO4), evaporate under reduced pressure and recrystallise the residue from *C6H6 or H2O."
Similar chromatographic or crystallization techniques might be applicable to 2-pyridinemethanethiol, with modifications based on its specific physicochemical properties, particularly its potentially different solubility profile due to the methylene spacer.
Structure-Activity Relationships
Electronic and Conformational Considerations
The addition of a methylene group between the pyridine ring and the thiol group in 2-pyridinemethanethiol would likely result in:
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Increased distance between the pyridine ring and the thiol group, potentially reducing electronic communication between these moieties.
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Greater conformational flexibility due to the additional carbon-carbon bond, allowing the molecule to adopt multiple energetically favorable conformations.
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Different acidity of the thiol group, as it would no longer be directly influenced by the electron-withdrawing effects of the aromatic ring.
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Modified reactivity in nucleophilic and electrophilic reactions, potentially affecting its behavior in both chemical and biological systems.
Comparative Reactivity
Computational studies examining the thermodynamic stability of adducts formed between thiols and various Michael acceptors provide insights into potential reactivity patterns . The methylene spacer in 2-pyridinemethanethiol would likely modify its reactivity compared to 2-pyridinethione, potentially affecting:
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The nucleophilicity of the thiol group
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The coordination geometry when binding to metals
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The stability of the resulting adducts in various reaction environments
Future Research Directions
Synthesis and Characterization
Future research specifically focused on 2-pyridinemethanethiol should prioritize:
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Development of efficient synthetic routes to prepare the compound in high purity
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Comprehensive characterization using various analytical techniques (NMR, IR, MS, X-ray crystallography)
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Determination of accurate physicochemical properties
Application Development
Potential application areas requiring further investigation include:
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Detailed studies of metal coordination properties and potential applications in catalysis
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Investigation of biological activity and potential pharmaceutical applications
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Exploration of reactivity in various chemical transformations
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Computational studies to predict reactivity and properties more accurately
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